

D-64131 Demonstrates Higher Potency in Tubulin Polymerization Inhibition Compared to Colchicine

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Compound of Interest

Compound Name: **D-64131**

Cat. No.: **B1669715**

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A detailed comparison of the tubulin binding affinities of the novel tubulin inhibitor **D-64131** and the classic antimitotic agent colchicine reveals that **D-64131** is a more potent inhibitor of tubulin polymerization. This guide provides a comprehensive analysis of their binding characteristics, supporting experimental data, and the methodologies used to evaluate these compounds, aimed at researchers, scientists, and drug development professionals in the field of oncology and cytoskeleton-targeted therapies.

Both **D-64131** and colchicine exert their biological effects by binding to the colchicine binding site on β -tubulin, a key component of microtubules.^{[1][2]} This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, including mitosis, leading to cell cycle arrest and apoptosis.^[3] While both compounds share a common binding site, their binding affinities and potencies in inhibiting tubulin polymerization differ significantly.

Quantitative Comparison of Tubulin Binding Affinity

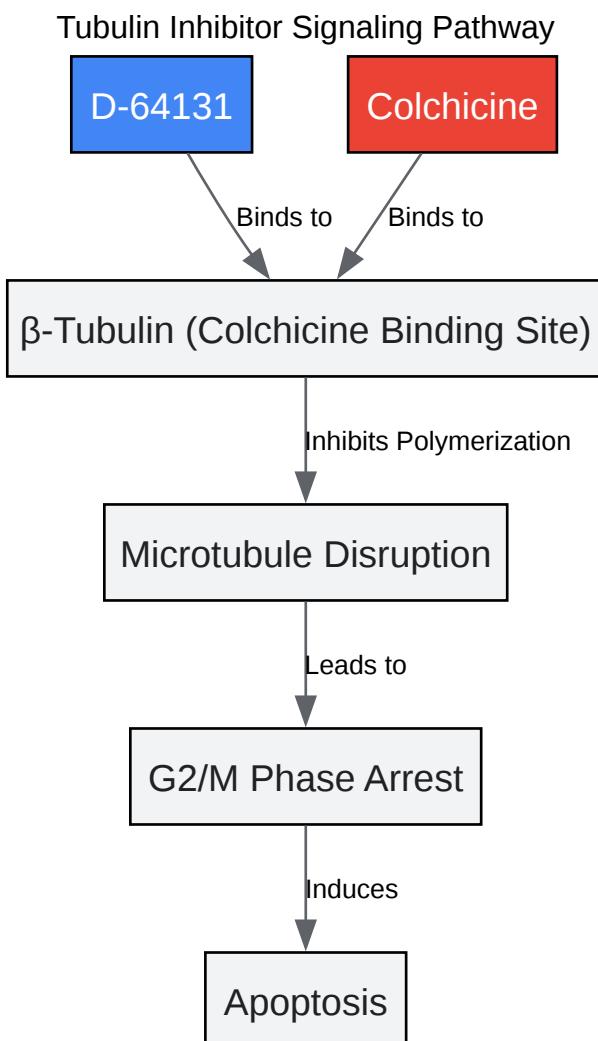
Experimental data indicates that **D-64131** inhibits tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 0.53 μ M.^[2] In contrast, reported IC50 values for colchicine in similar tubulin polymerization assays are generally higher, indicating lower potency. For instance, one study reported a dissociation constant (Kd) for colchicine binding to tubulin of approximately 1.4 μ M.^[4] Although a direct comparative study measuring the Kd of **D-64131** was not identified, the lower IC50 value for **D-64131** in tubulin polymerization assays suggests a higher affinity for tubulin compared to colchicine.

Compound	Parameter	Value (μM)
D-64131	IC50 (Tubulin Polymerization)	0.53[2]
Colchicine	Kd (Tubulin Binding)	~1.4[4]

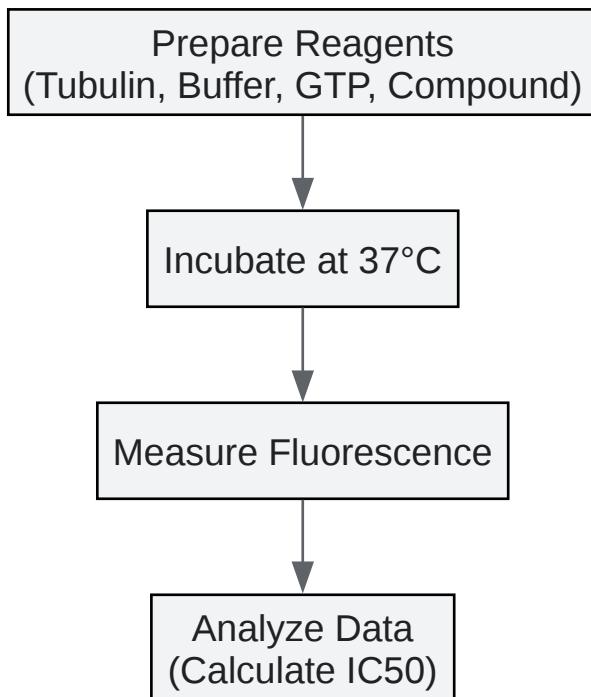
Note: The IC50 and Kd values are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a strong indication of the relative potencies of the two compounds.

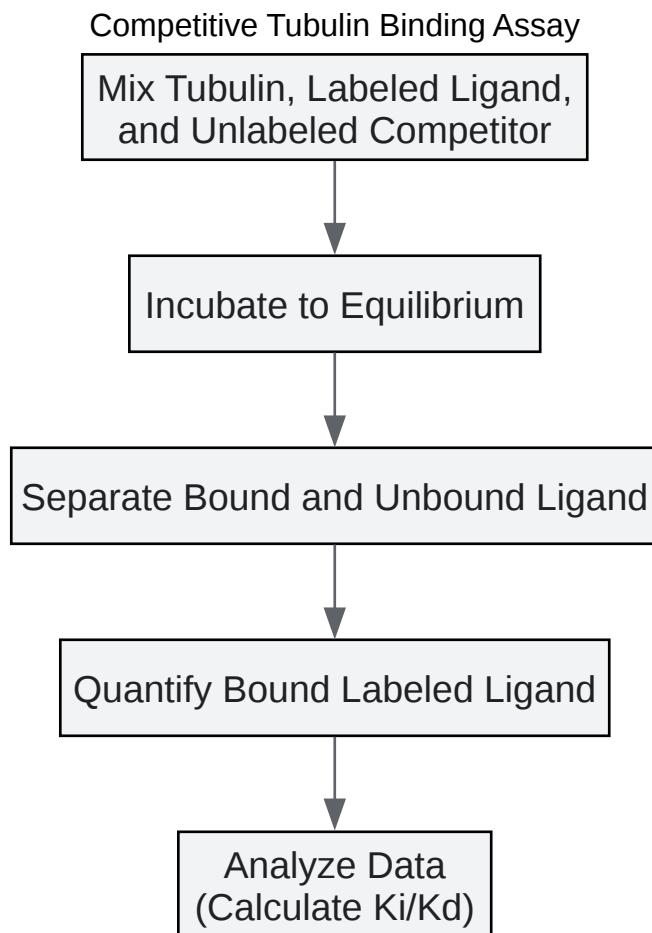
Mechanism of Action and Downstream Effects

D-64131 and colchicine bind to the colchicine site on β -tubulin, which is located at the interface between the α - and β -tubulin subunits.[1][5] This binding event prevents the proper assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[1] The disruption of the microtubule network has profound effects on cellular function, most notably by arresting the cell cycle in the G2/M phase.[1] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells.



Fluorescence-Based Tubulin Polymerization Assay





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